molecular formula C22H19ClN4O3S2 B2426606 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1050210-78-0

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2426606
CAS No.: 1050210-78-0
M. Wt: 486.99
InChI Key: KHKPJEOHIWBZCG-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a benzimidazole moiety, a thiophene ring, and a pyrrolidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors

    Formation of Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Thiophene Sulfonyl Group: The thiophene ring is functionalized with a sulfonyl chloride group, which is then reacted with the benzimidazole derivative.

    Coupling with Pyrrolidine Carboxamide: The final step involves the coupling of the intermediate with pyrrolidine-2-carboxylic acid or its derivative under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The halogen on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions would yield various substituted derivatives.

Scientific Research Applications

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene sulfonyl group may enhance binding affinity and specificity, while the pyrrolidine carboxamide group can improve the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)furan-2-carboxamide
  • N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide

Uniqueness

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is unique due to the presence of the thiophene sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials with specific functionalities.

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy against specific targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C23H18ClN3O3S
  • Molecular Weight : 447.92 g/mol
  • Key Functional Groups : Benzimidazole, thiophene sulfonamide, and pyrrolidine carboxamide.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
15oHCT1162.09Non-competitive α-glucosidase inhibitor
22dHCT1160.71Allosteric site binding

These compounds were found to inhibit cancer cell proliferation effectively, with mechanisms involving non-competitive inhibition of key metabolic enzymes such as α-glucosidase .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to metabolic pathways. Notably, it was shown to act as a non-competitive inhibitor of α-glucosidase, which is crucial for carbohydrate metabolism:

  • Kinetic Studies : Fluorescence quenching experiments confirmed direct binding to the enzyme.
  • Molecular Docking : Studies indicated that the compound binds at the allosteric site, suggesting a novel mechanism of action that could lead to fewer side effects compared to traditional inhibitors .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antimicrobial Activity : Compounds derived from benzimidazole demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, a derivative exhibited a minimum inhibitory concentration (MIC) of 1.27 µM against Staphylococcus aureus .
  • Antifungal Activity : The antifungal potential of similar benzimidazole derivatives was evaluated, revealing effective inhibition against common fungal strains .
  • In Vivo Studies : In animal models, one compound showed significant hypoglycemic activity comparable to acarbose, suggesting potential applications in diabetes management .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3S2/c23-19-11-12-20(31-19)32(29,30)27-13-3-6-18(27)22(28)24-15-9-7-14(8-10-15)21-25-16-4-1-2-5-17(16)26-21/h1-2,4-5,7-12,18H,3,6,13H2,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKPJEOHIWBZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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